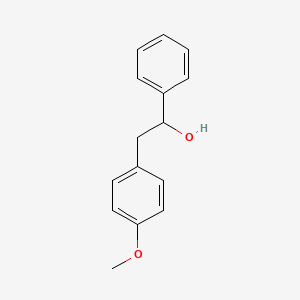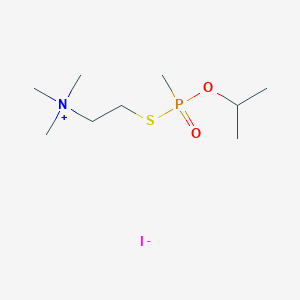
Methylisopropoxyphosphorylthiocholine iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylisopropoxyphosphorylthiocholine iodide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorylthiocholine group, which is linked to an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methylisopropoxyphosphorylthiocholine iodide typically involves the reaction of isopropyl alcohol with phosphorus trichloride to form isopropyl phosphorodichloridate. This intermediate is then reacted with methylthiocholine to produce the desired compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methylisopropoxyphosphorylthiocholine iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorylthiocholine group to a phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like water or methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methylisopropoxyphosphorylthiocholine iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorylthiocholine derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases involving cholinergic systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of methylisopropoxyphosphorylthiocholine iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced cholinergic signaling, which can have various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyltriphenylphosphonium iodide
- Methyltriphenoxyphosphonium iodide
- S-Acetylthiocholine iodide
Uniqueness
Methylisopropoxyphosphorylthiocholine iodide is unique due to its specific structure, which combines a phosphorylthiocholine group with an iodide ion. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
1866-98-4 |
|---|---|
Formule moléculaire |
C9H23INO2PS |
Poids moléculaire |
367.23 g/mol |
Nom IUPAC |
trimethyl-[2-[methyl(propan-2-yloxy)phosphoryl]sulfanylethyl]azanium;iodide |
InChI |
InChI=1S/C9H23NO2PS.HI/c1-9(2)12-13(6,11)14-8-7-10(3,4)5;/h9H,7-8H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
SWRKBUGJWNPDJT-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OP(=O)(C)SCC[N+](C)(C)C.[I-] |
Numéros CAS associés |
56217-69-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


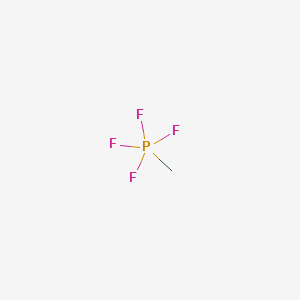
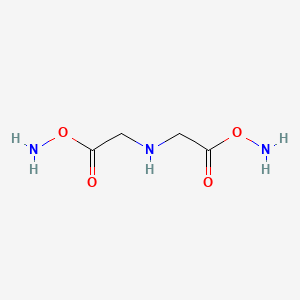
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
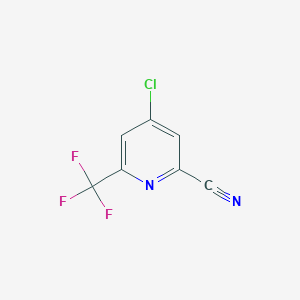
![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)
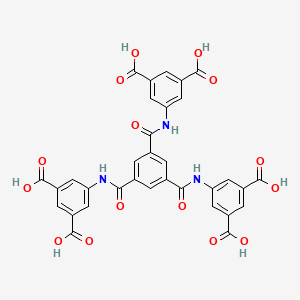

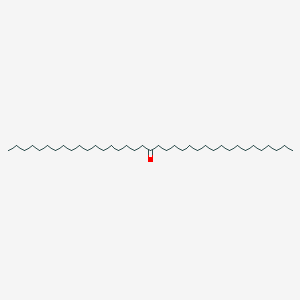
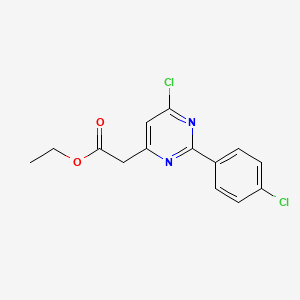
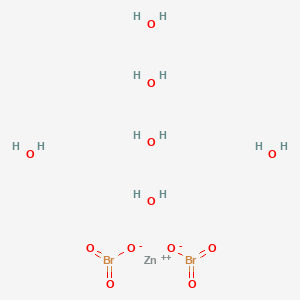
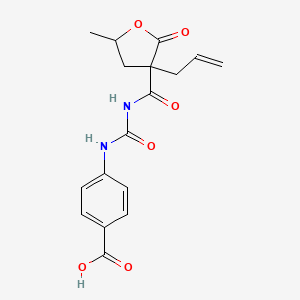
![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731045.png)
![2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)](/img/structure/B13731046.png)
